![molecular formula C10H14FN3 B12527565 N''-{[3-(2-Fluoroethyl)phenyl]methyl}guanidine CAS No. 655251-08-4](/img/structure/B12527565.png)
N''-{[3-(2-Fluoroethyl)phenyl]methyl}guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’'-{[3-(2-Fluoroethyl)phenyl]methyl}guanidine is a synthetic organic compound that belongs to the class of guanidines. Guanidines are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, organic synthesis, and materials science. This compound features a guanidine group attached to a phenyl ring, which is further substituted with a fluoroethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’'-{[3-(2-Fluoroethyl)phenyl]methyl}guanidine can be achieved through several methods. One common approach involves the reaction of an appropriate amine with a guanylating agent. For instance, the reaction of 3-(2-fluoroethyl)benzylamine with a guanylating reagent such as di(imidazole-1-yl)methanimine can yield the desired guanidine compound . This reaction typically proceeds under mild conditions and can be carried out in various solvents, including water and organic solvents.
Industrial Production Methods
Industrial production of N’'-{[3-(2-Fluoroethyl)phenyl]methyl}guanidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
N’'-{[3-(2-Fluoroethyl)phenyl]methyl}guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions can be conducted under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’'-{[3-(2-Fluoroethyl)phenyl]methyl}guanidine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals with potential therapeutic effects.
Biological Studies: It can serve as a tool for studying biological processes and interactions, particularly those involving guanidine-containing molecules.
Organic Synthesis: The compound can be utilized as a building block for the synthesis of more complex molecules and materials.
Materials Science: It can be incorporated into the design of novel materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N’'-{[3-(2-Fluoroethyl)phenyl]methyl}guanidine involves its interaction with specific molecular targets and pathways. Guanidines are known to interact with various enzymes, receptors, and ion channels, modulating their activity and function. The fluoroethyl group may enhance the compound’s binding affinity and selectivity towards certain targets, leading to specific biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
N’'-{[3-(2-Fluoroethyl)phenyl]methyl}guanidine can be compared with other similar guanidine compounds, such as:
- N’'-{[3-(2-Chloroethyl)phenyl]methyl}guanidine
- N’'-{[3-(2-Bromoethyl)phenyl]methyl}guanidine
- N’'-{[3-(2-Methylethyl)phenyl]methyl}guanidine
These compounds share a similar guanidine core structure but differ in the substituents attached to the phenyl ring. The presence of different substituents can influence the compound’s chemical reactivity, biological activity, and physical properties. N’'-{[3-(2-Fluoroethyl)phenyl]methyl}guanidine is unique due to the presence of the fluoroethyl group, which can impart distinct electronic and steric effects, potentially enhancing its performance in specific applications.
Properties
CAS No. |
655251-08-4 |
|---|---|
Molecular Formula |
C10H14FN3 |
Molecular Weight |
195.24 g/mol |
IUPAC Name |
2-[[3-(2-fluoroethyl)phenyl]methyl]guanidine |
InChI |
InChI=1S/C10H14FN3/c11-5-4-8-2-1-3-9(6-8)7-14-10(12)13/h1-3,6H,4-5,7H2,(H4,12,13,14) |
InChI Key |
XRPASTVTRHYTAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)CN=C(N)N)CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-4-[3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12527483.png)
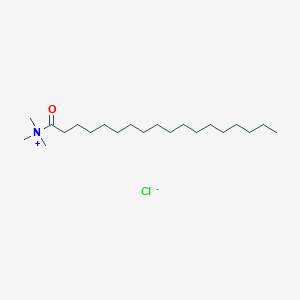
![2-[2-(Prop-2-en-1-ylidene)hydrazinyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B12527492.png)
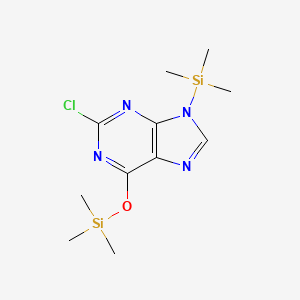
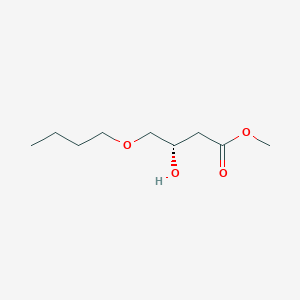

![1-(Pyridin-3-yl)-9h-pyrido[3,4-b]indole](/img/structure/B12527507.png)
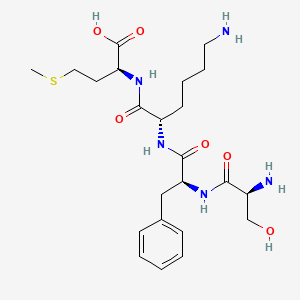
![2-(tert-butyl)-6H-benzo[c]chromen-6-one](/img/structure/B12527534.png)
![Methyl 3-{4-[([1,1'-biphenyl]-2-yl)methoxy]phenyl}propanoate](/img/structure/B12527540.png)
![2-{[8-(Benzyloxy)oct-3-en-1-yl]oxy}oxane](/img/structure/B12527542.png)
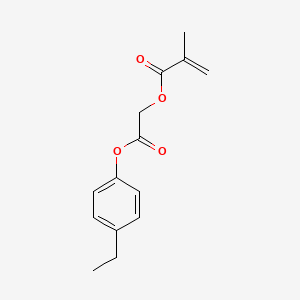
![L-Phenylalanine, 3-fluoro-4-nitro-N-[(phenylmethoxy)carbonyl]-](/img/structure/B12527551.png)
![3-[(But-3-yn-2-yl)oxy]-4,5-dihydro-1,2-oxazole](/img/structure/B12527564.png)
